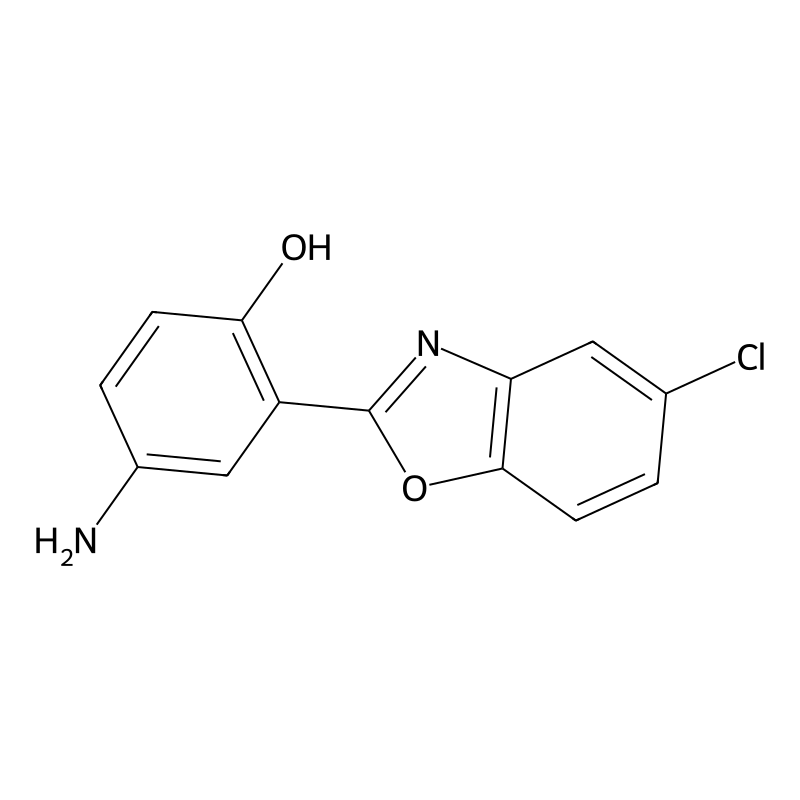

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Synthetic Organic Chemistry

Summary of Application: The compound is a key ingredient in the synthesis of benzoxazole derivatives, which are important in medicinal, pharmaceutical, and industrial areas .

Methods of Application: The compound is used as a starting material for different mechanistic approaches in drug discovery . It is combined with other compounds like aldehydes, acids and their derivatives, benzyl alcohol, alkynones, isothiocyanates, ketones, ortho-esters, amongst others .

Results or Outcomes: The benzoxazole derivatives synthesized using this compound exhibit a broad range of biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Use in Anticancer Research

Summary of Application: The compound is used in the synthesis of new oxadiazole analogues, which are then studied for their antiproliferative effect against cancer cell lines .

Methods of Application: The compound is used in the synthesis of eight new oxadiazole analogues .

Results or Outcomes: The synthesized oxadiazole analogues were tested against nearly five dozen cancer cell lines .

Use in Agrochemical Synthesis

Summary of Application: This compound is widely used as an intermediate in agrochemical synthesis .

Methods of Application: It plays a crucial role in the production of pesticides, herbicides, and growth regulators .

Results or Outcomes: The use of this compound in agrochemical synthesis has led to the development of more effective and efficient pesticides, herbicides, and growth regulators .

Use in Dye Synthesis

Summary of Application: The compound is used in the synthesis of colored pigments, dyes, and photochromic materials .

Methods of Application: The compound is combined with other chemicals in a laboratory setting to produce a variety of different colored pigments and dyes .

Results or Outcomes: The use of this compound in dye synthesis has resulted in a wide range of colored pigments and dyes for various industrial applications .

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol is a synthetic organic compound with the molecular formula C13H9ClN2O2 and a molecular weight of approximately 260.67 g/mol. This compound belongs to the benzoxazole family and is characterized by its unique structural features, including an amino group and a chloro-substituted benzoxazole moiety. It typically appears as a white to pale yellow solid and is known for its applications in various scientific and industrial fields, particularly in organic synthesis and biological research.

- Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinone derivatives.

- Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or alcohols.

- Substitution: The chlorine atom can be replaced through nucleophilic substitution reactions with other nucleophiles like amines or thiols.

These reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to achieve desired products.

The compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions suggest potential antioxidant properties, which may help mitigate oxidative damage in cells. Additionally, 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes, thereby reducing pro-inflammatory mediators.

The synthesis of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with 5-chloro-2-aminobenzoxazole. This reaction is usually performed in the presence of suitable solvents and catalysts to facilitate product formation. Various synthetic routes have been developed to optimize yield and purity, including methods that utilize magnetic solid acid nanocatalysts for improved efficiency .

4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has diverse applications:

- Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

- Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

- Dyes and Pigments: Its unique structure allows it to be utilized in the development of specialized dyes and pigments.

Research on 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol has revealed its ability to modulate various cellular processes. It influences cell signaling pathways and gene expression by activating the Nrf2 pathway, which leads to the upregulation of antioxidant genes. Furthermore, it inhibits the NF-kB pathway involved in inflammatory responses .

Several compounds share structural similarities with 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-(5-chloro-benzoxazol-2-yl)phenol | Similar benzoxazole structure | Different substitution pattern |

| 2-Amino-5-chlorobenzoxazole | Core structure similar but different functional groups | Lacks amino group at the para position |

| 4-Chloro-N-(6-methoxybenzothiazolyl)-aniline | Contains thiazole instead of benzoxazole | Different heterocyclic structure |

The uniqueness of 4-Amino-2-(5-chloro-1,3-benzoxazol-2-yl)phenol lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it particularly valuable for applications in organic synthesis and research exploring its potential therapeutic benefits.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant